![molecular formula C12H15N3S2 B1415408 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-64-6](/img/structure/B1415408.png)
4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB is a heterocyclic compound that contains a benzothiazole ring and a piperazine ring, which gives it a unique chemical structure. In
Scientific Research Applications
Antiproliferative and Anti-HIV Activity
A series of derivatives including N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives were synthesized and evaluated for antiproliferative activity against human tumor-derived cell lines and anti-HIV activity. Certain compounds demonstrated remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, although no significant activity against HIV was observed (Al-Soud et al., 2010).
Anticancer and Anti-inflammatory Activity
Derivatives of 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole were synthesized and tested for their anticancer and anti-inflammatory activities. Some compounds displayed selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity. This indicates potential for further development of these compounds in cancer and inflammation treatments (Ghule et al., 2013).
Anti-acetylcholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. Some derivatives inhibited acetylcholinesterase effectively, suggesting potential for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antimicrobial Activity
Several compounds incorporating 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole have been synthesized and screened for antimicrobial activity. These studies have demonstrated variable and modest activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Anti-Tubercular Activity
Some derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains, with one compound exhibiting very good anti-tubercular activity. This suggests their potential application in treating tuberculosis (Naidu et al., 2016).
properties
IUPAC Name |
4-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCBVNFFVGDNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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